molecular formula C5H9NaO2 B7820721 CID 70902

CID 70902

Cat. No. B7820721
M. Wt: 124.11 g/mol
InChI Key: SJRDNQOIQZOVQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 70902 is a useful research compound. Its molecular formula is C5H9NaO2 and its molecular weight is 124.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 70902 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 70902 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 70902 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: Condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine in methanol and acetic acid to form 2-(2,4-dichlorophenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine., Step 2: Reduction of the above product with sodium borohydride in methanol to form 2-(2,4-dichlorophenyl)-4-methylpyrrolidine., Step 3: Cyclization of the above product with hydrochloric acid and sodium hydroxide to form CID 70902.

properties

IUPAC Name

sodium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRDNQOIQZOVQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70902

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